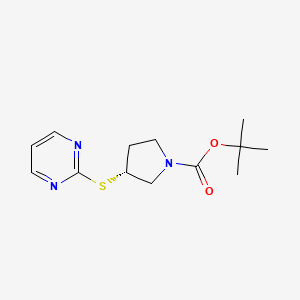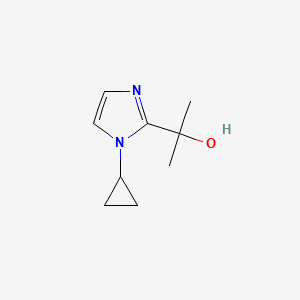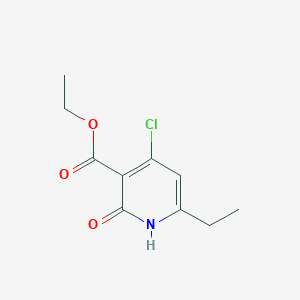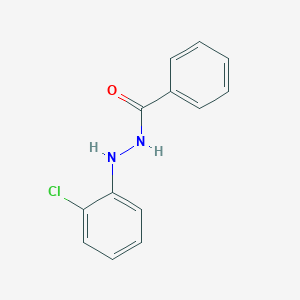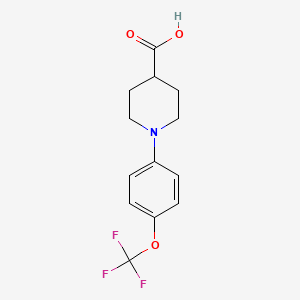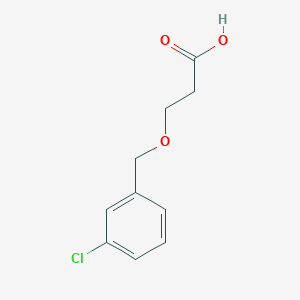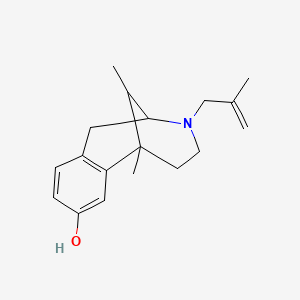
5,9-Dimethyl-2'-hydroxy-2(N)-(2-methyl-2-propenyl)-6,7-benzomorphan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,9-Dimethyl-2’-hydroxy-2(N)-(2-methyl-2-propenyl)-6,7-benzomorphan is a synthetic compound belonging to the benzomorphan class of chemicals. Benzomorphans are known for their opioid activity and have been studied for their potential therapeutic applications, particularly in pain management.
Preparation Methods
The synthesis of 5,9-Dimethyl-2’-hydroxy-2(N)-(2-methyl-2-propenyl)-6,7-benzomorphan involves several steps, starting from basic organic compounds. The synthetic route typically includes the formation of the benzomorphan core structure, followed by the introduction of the specific functional groups. Reaction conditions often involve the use of catalysts, specific temperatures, and solvents to facilitate the desired chemical transformations. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
5,9-Dimethyl-2’-hydroxy-2(N)-(2-methyl-2-propenyl)-6,7-benzomorphan undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: As a model compound for studying the reactivity of benzomorphans.
Biology: For its interaction with opioid receptors and potential effects on biological systems.
Medicine: Investigated for its analgesic properties and potential use in pain management.
Mechanism of Action
The mechanism of action of 5,9-Dimethyl-2’-hydroxy-2(N)-(2-methyl-2-propenyl)-6,7-benzomorphan involves its interaction with opioid receptors in the body. These receptors are part of the central nervous system and play a key role in pain perception. By binding to these receptors, the compound can modulate pain signals and produce analgesic effects. The specific molecular targets and pathways involved include the μ, δ, and κ opioid receptors.
Comparison with Similar Compounds
5,9-Dimethyl-2’-hydroxy-2(N)-(2-methyl-2-propenyl)-6,7-benzomorphan can be compared with other benzomorphan derivatives, such as:
Pentazocine: Known for its analgesic properties.
Cyclazocine: Studied for its potential use in treating opioid addiction.
Phenazocine: Another analgesic compound with a similar structure. The uniqueness of 5,9-Dimethyl-2’-hydroxy-2(N)-(2-methyl-2-propenyl)-6,7-benzomorphan lies in its specific functional groups, which may confer distinct pharmacological properties compared to other benzomorphans.
Properties
CAS No. |
63870-14-4 |
|---|---|
Molecular Formula |
C18H25NO |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
1,13-dimethyl-10-(2-methylprop-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C18H25NO/c1-12(2)11-19-8-7-18(4)13(3)17(19)9-14-5-6-15(20)10-16(14)18/h5-6,10,13,17,20H,1,7-9,11H2,2-4H3 |
InChI Key |
CSPZKFRVDSYDAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CC3=C(C1(CCN2CC(=C)C)C)C=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


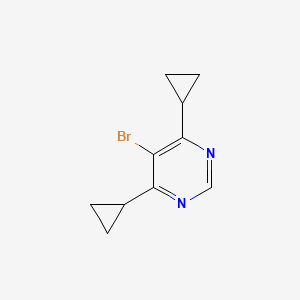

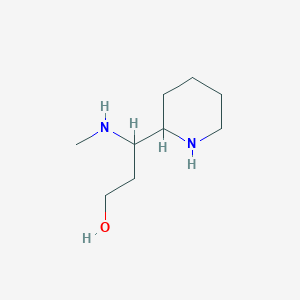

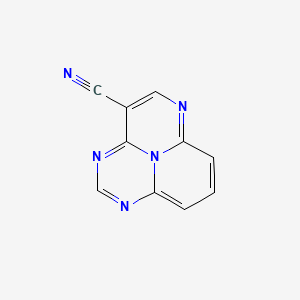
![7-(Chloromethyl)-2-isopropyl-2-azaspiro[4.4]nonane](/img/structure/B13971603.png)
![3-chloro-6-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13971610.png)
